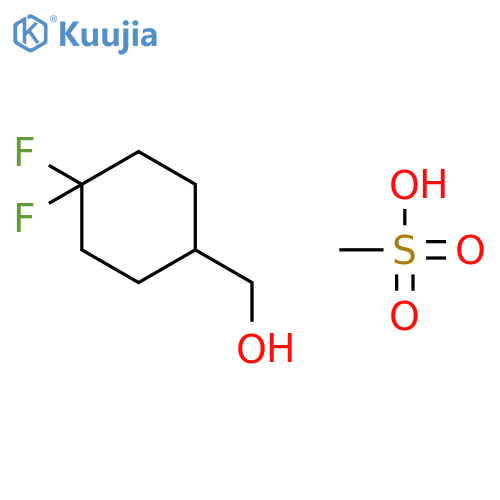Cas no 194427-24-2 (Cyclohexanemethanol, 4,4-difluoro-, methanesulfonate)

194427-24-2 structure
商品名:Cyclohexanemethanol, 4,4-difluoro-, methanesulfonate
CAS番号:194427-24-2
MF:C8H14F2O3S
メガワット:228.256768703461
MDL:MFCD26792610
CID:3863517
PubChem ID:10868050
Cyclohexanemethanol, 4,4-difluoro-, methanesulfonate 化学的及び物理的性質
名前と識別子
-
- Cyclohexanemethanol, 4,4-difluoro-, methanesulfonate
- (4,4-DIFLUOROCYCLOHEXYL)METHYL METHANESULFONATE
- Cyclohexanemethanol, 4,4-difluoro-, 1-methanesulfonate
- (4,4-difluorocyclohexyl)methylmethanesulfonate
- 194427-24-2
- SCHEMBL1710773
- MFCD26792610
- SY326648
-
- MDL: MFCD26792610
- インチ: InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-7-2-4-8(9,10)5-3-7/h7H,2-6H2,1H3
- InChIKey: UJXKLTBMFWNAMI-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(OCC1CCC(F)(F)CC1)=O
計算された属性
- せいみつぶんしりょう: 228.06317180Da
- どういたいしつりょう: 228.06317180Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 51.8Ų
Cyclohexanemethanol, 4,4-difluoro-, methanesulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323435-1g |
(4,4-Difluorocyclohexyl)methyl methanesulfonate |
194427-24-2 | 95+% | 1g |
¥4543.0 | 2023-02-23 | |
| Oakwood | 094910-5g |
(4,4-Difluorocyclohexyl)methyl methanesulfonate |
194427-24-2 | 5g |
$2090.00 | 2023-09-17 |
Cyclohexanemethanol, 4,4-difluoro-, methanesulfonate 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
4. Book reviews
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
194427-24-2 (Cyclohexanemethanol, 4,4-difluoro-, methanesulfonate) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
